Cytotoxicity Profile: HeLa IC50 of 12.5 µM versus Bromomethyl Analog's MCF7 IC50 of 15.3 µM
In cell-based cytotoxicity screening, 4-(chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole demonstrated an IC50 of 12.5 µM against HeLa cervical carcinoma cells. By comparison, the 4-(bromomethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole analog yielded an IC50 of 15.3 µM against MCF7 breast adenocarcinoma cells . Although the cell lines differ, the data suggest that the chloromethyl-bearing scaffold achieves comparable potency at lower molecular weight (234.10 vs. 278.55 g/mol), indicating a superior ligand efficiency index.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.5 µM (HeLa) |
| Comparator Or Baseline | 4-(Bromomethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole: 15.3 µM (MCF7) |
| Quantified Difference | 12.5 vs. 15.3 µM (cross-cell-line); molecular weight advantage of 44.45 g/mol |
| Conditions | HeLa cervical cancer cell line; MTT or equivalent viability assay (exact protocol not reported in aggregated source) |
Why This Matters
Lower molecular weight with comparable potency translates to higher ligand efficiency, a key criterion in fragment-based drug discovery and lead optimization procurement.
